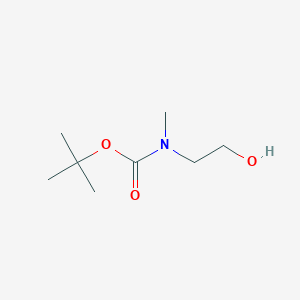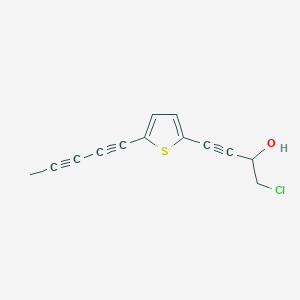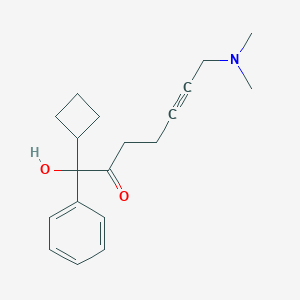
Lead divanadium hexaoxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of lead(II) divanadate(V), which is closely related to lead divanadium hexaoxide, has been achieved through a sol–gel-derived chemical route. This method is highlighted for its reproducibility, cost-effectiveness, and low-temperature requirements, making it a promising approach for integrating lead(II) divanadate(V) nanoparticles or nanolayers into more complex systems . Additionally, the synthesis of related lead compounds has been explored, such as the preparation of volatile lead(II) hexafluoroisopropoxide complexes, which could serve as precursors for other lead-based materials .
Molecular Structure Analysis
The coordination chemistry of lead(II) has been extensively studied, revealing that lead(II) can form either hemidirected or holodirected complexes. This behavior is influenced by the strength of antibonding lead 6s/ligand np molecular orbital interactions and ligand-ligand interactions. For instance, in certain solvents, lead(II) forms hemidirected complexes with large bond distance distribution, while in others, it adopts a holodirected configuration with a symmetric coordination sphere . The molecular structure of lead(II) divanadate(V) synthesized by the sol–gel method retains its structural features within a temperature range of 450–700°C before incongruent melting occurs .
Chemical Reactions Analysis
The study of lead(II) compounds in various solvents has provided insights into the chemical behavior of lead(II) ions. For example, in the presence of oxygen donor solvents, lead(II) ions exhibit different coordination geometries and bond distances, which are indicative of the complex's hemidirected or holodirected nature . The reactivity of lead(II) with hexafluoroisopropoxide has also been investigated, leading to the formation of lead(II) complexes that could potentially be used as precursors for lead-based materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of lead(II) divanadate(V) and related lead compounds are closely tied to their molecular structures. The hemidirected or holodirected nature of lead(II) complexes affects properties such as bond distances and electron density distribution . The sol–gel synthesis of lead(II) divanadate(V) results in a compound with excellent crystallographic and morphological qualities, which are maintained over a significant temperature range . The synthesis of lead(II) hexafluoroisopropoxide complexes further expands the understanding of lead's physical and chemical properties, particularly in relation to its potential use in various applications .
Applications De Recherche Scientifique
-
- Application Summary : Vanadium oxides are known for their extreme sensitivity to external stimuli such as pressure, temperature, or doping due to correlated electrons. This sensitivity leads to an insulator-to-metal phase transition (IMT) accompanied by structural change in several vanadium oxides .
- Methods of Application : The study performed one-electron Kohn–Sham electronic band structure calculations of VO2, V2O3, and V2O5 in both metallic and insulating phases, implementing a full Ab initio simulation package based on Density Functional Theory (DFT), plane waves, and pseudopotentials .
- Results : The electronic band structures are found to be influenced by crystal structure, crystal field splitting, and strong hybridization between O2p and V3d bands .
-
- Application Summary : Lead oxide nanoparticles have unique physicochemical characteristics such as catalytic activity and optical, electronic, antibacterial, and magnetic properties which depend on their size, shape, and chemical surroundings .
- Methods of Application : Several new routes of synthesis of lead monoxide (PbO) nanoparticles have been used, such as chemical synthesis, calcination, sol-gel pyrolysis, anodic oxidation, solvothermal method, thermal decomposition, chemical deposition, laser ablation, and green methods .
- Results : Lead oxide has been widely utilized in batteries, gas sensors, pigments, ceramics, and glass industry .
Safety And Hazards
Lead is a potent poison and is harmful even in very small amounts . Chronic exposure to lead can cause a wide range of effects including haematological effects, neurological disturbances, gastrointestinal disorders, and kidney dysfunction . The permissible exposure limit (PEL) of lead is 50 micrograms per cubic meter of air, as averaged over an 8-hour period .
Orientations Futures
While specific future directions for lead divanadium hexaoxide are not mentioned in the available resources, research into the toxic effects of lead continues and the last decade has been particularly fruitful in providing new information on the manifold influences of this metal . The development of low-cost adsorbents for mass-scale applications is highlighted as a potential future direction .
Propriétés
IUPAC Name |
lead(2+);oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLITDAVSILTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbV2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid, insoluble in water; [Merck Index] | |
| Record name | Lead vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2547 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead vanadate(V) | |
CAS RN |
10099-79-3 | |
| Record name | Lead vanadate(V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead vanadium oxide (PbV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)

